molecular formula C18H28N2O5S B2844501 N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide CAS No. 2097894-14-7

N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide

Cat. No.: B2844501
CAS No.: 2097894-14-7
M. Wt: 384.49
InChI Key: XNWRIVNEMTUFOG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group, and a dimethoxyphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate carboxylic acid derivative.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Dimethoxyphenyl Substitution: The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including as a potential therapeutic agent for various diseases.

    Biological Research: It is used in biological assays to study its effects on cellular processes and molecular targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfonyl and carboxamide groups, along with the dimethoxyphenyl moiety, contributes to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(2-methylpropylsulfonyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-13(2)12-26(22,23)15-6-5-9-20(11-15)18(21)19-16-8-7-14(24-3)10-17(16)25-4/h7-8,10,13,15H,5-6,9,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWRIVNEMTUFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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